molecular formula C13H19N3O B11723421 N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide

N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide

Cat. No.: B11723421
M. Wt: 233.31 g/mol
InChI Key: BZEUEVCGSLKZMX-UHFFFAOYSA-N
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Description

N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide is a chemical compound that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to an acetamide moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide typically involves the reaction of N-methyl-4-nitroaniline with 1-methylpiperazine. The reaction proceeds through a series of steps including nitration, reduction, and acylation. The key steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. Common solvents used in the industrial process include dichloromethane and methanol .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-[4-(piperazin-1-yl)phenyl]acetic acid, while reduction may produce N-methyl-2-[4-(piperazin-1-yl)phenyl]ethylamine .

Scientific Research Applications

N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission .

Comparison with Similar Compounds

N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide can be compared with other similar compounds such as:

    N-methyl-2-[4-(methylpiperazin-1-yl)phenyl]acetamide: This compound has a similar structure but with a methyl group attached to the piperazine ring.

    N-methyl-2-[4-(phenylpiperazin-1-yl)acetamide: This compound has a phenyl group attached to the piperazine ring instead of a methyl group.

    N-methyl-2-[4-(piperazin-1-yl)pyrimidine-5-carboxamide: This compound has a pyrimidine ring attached to the piperazine ring

The uniqueness of this compound lies in its specific structure, which allows it to exhibit distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-methyl-2-(4-piperazin-1-ylphenyl)acetamide

InChI

InChI=1S/C13H19N3O/c1-14-13(17)10-11-2-4-12(5-3-11)16-8-6-15-7-9-16/h2-5,15H,6-10H2,1H3,(H,14,17)

InChI Key

BZEUEVCGSLKZMX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

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